N-Cyclohexyl-5,6,7,8-tetrahydroquinazoline-4-carboxamide
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Description
“N-Cyclohexyl-5,6,7,8-tetrahydroquinazoline-4-carboxamide” is a derivative of 5,6,7,8-tetrahydroquinazolines . Quinazoline and tetrahydroquinazoline skeletons constitute essential structural motifs in natural products and pharmaceutically active compounds .
Synthesis Analysis
The synthesis of a new series of 5,6,7,8-tetrahydroquinazolines has been demonstrated using α-aminoamidines for their reaction with bis-benzylidene cyclohexanones . The reaction occurs in mild conditions and is characterized by excellent yields . It has easy workup, as compared to the existing methods of tetrahydroquinazoline preparation .Molecular Structure Analysis
The molecular structure of 5,6,7,8-tetrahydroquinazoline is based on a quinazoline skeleton . The newly synthesized derivatives of 5,6,7,8-tetrahydroquinazoline bear protecting groups at the C2- tert -butyl moiety of a quinazoline ring, which can be easily cleaved, opening up further opportunities for their functionalization .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of 5,6,7,8-tetrahydroquinazolines involves the use of α-aminoamidines and their reaction with bis-benzylidene cyclohexanones . This reaction is characterized by excellent yields and occurs under mild conditions .Physical and Chemical Properties Analysis
The physical form of 5,6,7,8-tetrahydroquinazoline is a brown liquid . It has a molecular weight of 134.18 . The compound has a CAS Number: 5632-33-7 and a linear formula: C8H10N2 .Mechanism of Action
Molecular docking studies indicate that the synthesized compounds reveal high binding affinity toward some essential enzymes of Mycobacterial tuberculosis, such as dihydrofolate reductase (DHFR), pantothenate kinase ( Mt PanK), and FAD-containing oxidoreductase DprE1 ( Mt DprE1) . This suggests that they may be promising candidates for the molecular design and the development of new antitubercular agents against multidrug-resistant strains of the Tubercle bacillus .
Future Directions
The high inhibition activity of the synthesized compounds was also predicted against β-glucosidase . This suggests a novel tetrahydroquinazoline scaffold for the treatment of diabetes . Therefore, developing novel routes for a synthetic design of tetrahydroquinazolines is a high-value goal, due to their promising bioactivities .
Properties
IUPAC Name |
N-cyclohexyl-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c19-15(18-11-6-2-1-3-7-11)14-12-8-4-5-9-13(12)16-10-17-14/h10-11H,1-9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXDJYPBCUJIKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=NC=NC3=C2CCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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